1-Dichlorophosphoryl-2,2-dimethylpropane

Description

Significance of Organophosphorus Compounds in Academic Research

Organophosphorus compounds are of paramount importance in academic and industrial research due to their diverse applications. nih.govnih.gov They are fundamental in medicinal chemistry, with numerous phosphorus-containing drugs developed for clinical use. sigmaaldrich.comwikipedia.orgresearchgate.netcas.org In agriculture, they are crucial components of pesticides and herbicides. sigmaaldrich.cominchem.org The field of materials science utilizes organophosphorus compounds as flame retardants, plasticizers, and metal extractants. sigmaaldrich.comwikipedia.org Furthermore, phosphines, a class of organophosphorus compounds, are widely used as ligands in transition-metal catalysis to facilitate a variety of organic transformations. sigmaaldrich.comorgsyn.org The versatility of their structure and reactivity continues to drive research into new synthetic methods and applications. sigmaaldrich.com

Overview of Phosphoryl Chloride Derivatives in Organic Synthesis

Phosphoryl chloride (POCl₃) is a versatile reagent in organic synthesis, primarily used for the preparation of phosphate (B84403) esters, phosphonates, and phosphinates. vedantu.comnih.gov It serves as a key starting material for introducing the phosphoryl group into organic molecules. Its reactions with alcohols and phenols are a common method for synthesizing phosphate esters, which have applications ranging from flame retardants to plasticizers. nih.govchemspider.com Phosphoryl chloride is also employed in dehydration and chlorination reactions. nih.govsigmaaldrich.com For instance, it can convert amides to nitriles and is a key reagent in the Vilsmeier-Haack reaction for the formylation of aromatic compounds. nih.govchemicalbook.com The reactivity of phosphoryl chloride allows for the synthesis of a wide array of organophosphorus compounds with tailored properties. vedantu.com

Structural Context of 1-Dichlorophosphoryl-2,2-dimethylpropane within Branched Organophosphorus Compounds

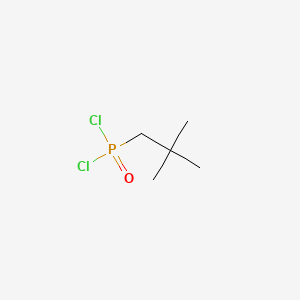

While no specific information exists for this compound, we can infer its general structural characteristics. It would be classified as a branched organophosphorus compound. The "2,2-dimethylpropane" portion, also known as a neopentyl group, is a bulky, sterically hindered alkyl group. This branching can significantly influence the compound's reactivity and physical properties compared to its linear counterparts.

The key functional group in the hypothetical "this compound" is the dichlorophosphoryl group (-P(O)Cl₂). This group consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two chlorine atoms. This functional group is characteristic of phosphonic dichlorides. The phosphorus-carbon bond connects this group to the 2,2-dimethylpropyl (neopentyl) alkyl chain. The properties of this functional group would be central to the chemical behavior of the molecule, making it a reactive intermediate for the synthesis of other organophosphorus compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11Cl2OP |

|---|---|

Molecular Weight |

189.02 g/mol |

IUPAC Name |

1-dichlorophosphoryl-2,2-dimethylpropane |

InChI |

InChI=1S/C5H11Cl2OP/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3 |

InChI Key |

ZNHIMGRAKDEVQS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CP(=O)(Cl)Cl |

Canonical SMILES |

CC(C)(C)CP(=O)(Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Dichlorophosphoryl 2,2 Dimethylpropane

Established Routes to Dichlorophosphoryl Compounds

Traditional methods for synthesizing dichlorophosphoryl compounds, including the target molecule, have been foundational in organophosphorus chemistry. These routes are characterized by their reliability and have been extensively documented in chemical literature.

Kinnear-Perren Reaction and Related Alkylphosphonic Dichloride Syntheses

The Kinnear-Perren reaction is a cornerstone for the formation of alkylphosphonic dichlorides. wikipedia.orgnih.gov This reaction involves the treatment of an alkyl chloride with phosphorus trichloride (B1173362) in the presence of a Lewis acid catalyst, typically aluminum trichloride. wikipedia.orgrsc.org The initial step is the formation of an alkyltrichlorophosphonium tetrachloroaluminate complex ([RPCl₃]⁺[AlCl₄]⁻). wikipedia.org

For the synthesis of 1-Dichlorophosphoryl-2,2-dimethylpropane, the corresponding alkyl halide, neopentyl chloride (1-chloro-2,2-dimethylpropane), would be the starting material. The reaction mechanism is believed to proceed through the formation of a carbocation from the alkyl halide, which then attacks the phosphorus atom of phosphorus trichloride. researchgate.net

A critical aspect of this synthesis is the work-up procedure. The intermediate phosphonium (B103445) complex is susceptible to hydrolysis. Careful, partial hydrolysis of this complex yields the desired alkylphosphonyl dichloride. wikipedia.org It is important to note that complete hydrolysis would lead to the corresponding phosphonic acid. The reaction has been demonstrated with various chlorinated methanes, indicating its versatility. wikipedia.org

Table 1: Key Features of the Kinnear-Perren Reaction

| Feature | Description |

| Reactants | Alkyl chloride, Phosphorus trichloride, Aluminum trichloride (catalyst) |

| Intermediate | Alkyltrichlorophosphonium tetrachloroaluminate complex |

| Product | Alkylphosphonyl dichloride |

| Key Step | Partial hydrolysis of the intermediate complex |

Reaction of Phosphorus Trichloride with Alkyl Chlorides in the Presence of Catalysts

The reaction between phosphorus trichloride and alkyl chlorides is effectively catalyzed by Lewis acids like aluminum trichloride to produce dichlorophosphoryl compounds. wikipedia.orgnih.gov The catalyst plays a crucial role in facilitating the formation of the carbon-phosphorus bond.

The process involves the initial formation of a complex between phosphorus trichloride and aluminum trichloride. scispace.com This complex then reacts with the alkyl chloride. researchgate.net In the context of synthesizing this compound, neopentyl chloride serves as the alkyl halide. The reaction conditions, such as temperature and the ratio of reactants, are critical for optimizing the yield and purity of the final product. scispace.com While this method is robust, it is important to manage the reaction carefully due to the reactivity of the reagents and intermediates involved.

Alternative catalysts and reaction conditions have been explored to improve the efficiency and selectivity of this transformation. For instance, the use of specific solvents can influence the reaction outcome. researchgate.net The general applicability of this method makes it a staple in the synthesis of a wide range of alkylphosphonyl dichlorides.

Hydrolysis of Intermediate Complexes in Dichlorophosphoryl Compound Formation

The hydrolysis of the intermediate alkyltrichlorophosphonium tetrachloroaluminate complex is a determinative step in the synthesis of dichlorophosphoryl compounds via the Kinnear-Perren reaction. wikipedia.org This step must be carefully controlled to achieve the desired product, as excessive water will lead to the formation of the corresponding phosphonic acid. nih.gov

The reaction is typically performed by adding a controlled amount of water to the reaction mixture containing the complex. wikipedia.org The hydrolysis process breaks down the complex, releasing the alkylphosphonyl dichloride, aluminum trichloride, and hydrogen chloride. wikipedia.org The general equation for this hydrolysis is:

[RPCl₃]⁺[AlCl₄]⁻ + H₂O → RP(O)Cl₂ + AlCl₃ + 2 HCl wikipedia.org

This transformation highlights the dual role of water, acting as a reagent to form the phosphoryl group (P=O) while also being a potential source of over-reaction if not managed precisely. The stability of the P-N bond in related phosphoramidates is known to be pH-dependent, being labile under acidic conditions, which is relevant to the acidic environment generated during this hydrolysis. nih.gov

Novel and Advanced Synthetic Approaches

In response to the growing demand for more sustainable and efficient chemical processes, novel synthetic methodologies for organophosphorus compounds are continuously being developed. These approaches aim to overcome the limitations of traditional methods, such as the use of harsh reagents and the generation of significant waste.

Green Chemistry Protocols in Organophosphorus Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to develop more environmentally friendly processes. rsc.orgresearchgate.net This includes the use of less hazardous solvents, alternative energy sources like microwave irradiation, and the development of catalytic systems that are recoverable and reusable. mdpi.comresearchgate.netrsc.org

For the formation of carbon-phosphorus bonds, which is central to the synthesis of this compound, metal-free cross-coupling reactions are emerging as a sustainable alternative to traditional metal-catalyzed processes. preprints.org These methods often utilize more benign reagents and can sometimes be performed in greener solvents like water. researchgate.net The development of solvent-free techniques is also a significant area of focus within green organophosphorus chemistry. researchgate.net While direct green synthesis protocols for this compound are not extensively detailed, the broader trends in the field suggest a move towards more sustainable practices that could be adapted for its production. crossref.org

Table 2: Principles of Green Chemistry in Organophosphorus Synthesis

| Principle | Application in Organophosphorus Synthesis |

| Use of Safer Solvents | Employing water or deep eutectic solvents as reaction media. rsc.orgresearchgate.net |

| Energy Efficiency | Utilizing microwave irradiation to accelerate reactions. mdpi.comresearchgate.net |

| Catalysis | Developing recyclable catalysts and metal-free catalytic systems. rsc.orgpreprints.org |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |

Radical Phosphorylation Techniques for Carbon-Phosphorus Bond Formation

Radical phosphorylation has emerged as a powerful strategy for constructing carbon-phosphorus bonds, offering an alternative to traditional nucleophilic substitution or metal-catalyzed reactions. oaepublish.comoaepublish.com These methods involve the generation of phosphorus-centered radicals which can then add to unsaturated systems or participate in other radical-mediated transformations. oaepublish.comresearchgate.netorganic-chemistry.org

The formation of the C-P bond in compounds like this compound could potentially be achieved through the radical addition of a phosphorus-containing species to a suitable precursor. Free-radical addition reactions are known to occur with a variety of unsaturated substrates. wikipedia.org For instance, the addition of phosphorus-centered radicals to alkenes is a known method for C-P bond formation. researchgate.netorganic-chemistry.org

Recent advancements in this area include the use of visible-light photoredox catalysis to generate phosphorus radicals under mild conditions. oaepublish.comoaepublish.com This approach offers a high degree of control and can be applied to a wide range of substrates. While the direct application of radical phosphorylation to synthesize this compound is not explicitly documented, the general principles of these techniques suggest a viable and potentially more efficient synthetic route. rsc.org

Aryne-Based Methodologies for Organophosphorus Compounds

Aryne chemistry offers a powerful tool for the formation of carbon-phosphorus bonds under mild conditions, providing access to a diverse range of organophosphorus compounds. nih.gov The high reactivity of arynes allows for reactions with various phosphorus-containing nucleophiles. While direct arylation of a neopentyl phosphine (B1218219) derivative with an aryne to form an arylphosphonium salt is a plausible transformation, the application of aryne-based methodologies to construct the P-C bond in alkylphosphorus compounds like this compound is not a conventional approach.

Typically, aryne chemistry is employed for the synthesis of arylphosphorus compounds through the nucleophilic addition of phosphines or phosphites to in situ generated arynes. nih.gov For instance, the reaction of a trialkyl phosphite (B83602) with an aryne can lead to the formation of an arylphosphonate. However, the formation of an alkyl-phosphorus bond, as present in this compound, would necessitate a different strategic approach within aryne chemistry, which is not prominently documented in the literature for this specific class of compounds. The steric hindrance of the neopentyl group would also be a significant factor to consider in such a reaction, potentially impeding the approach of the phosphorus nucleophile to the aryne intermediate.

Phosphonylation utilizing Phosphonochloridates in Complex Molecule Assembly

Phosphonochloridates are reactive intermediates that can be employed in phosphonylation reactions. A common method for their in situ generation is the Atherton-Todd reaction. beilstein-journals.orgresearchgate.net This reaction typically involves the treatment of a dialkyl phosphite or an H-phosphinate with carbon tetrachloride or another halogenating agent in the presence of a base, which generates a phosphoryl chloride intermediate. This intermediate can then react with a nucleophile, such as an alcohol or an amine, to form the corresponding phosphonate (B1237965) or phosphonamidate. beilstein-journals.orgresearchgate.net

The stereochemistry of the Atherton-Todd reaction has been investigated, and it is generally accepted that the reaction proceeds with a net inversion of configuration at the phosphorus center when a chiral H-phosphinate is used. beilstein-journals.org The mechanism involves the formation of a phosphoryl chloride intermediate with retention of configuration, followed by a nucleophilic attack that inverts the stereochemistry. beilstein-journals.org

While the Atherton-Todd reaction is a versatile method, its direct application for the synthesis of this compound from a neopentyl-substituted H-phosphinate would be challenging due to the presence of two chlorine atoms on the final product. The reaction is more commonly used to introduce ester or amide functionalities.

Stereocontrolled Synthesis and Chiral Induction at Phosphorus Centers

The synthesis of organophosphorus compounds with a stereogenic phosphorus center (P-stereogenic) is a significant area of research due to their applications as chiral ligands in asymmetric catalysis and as stereochemically defined probes in biological systems. nih.govmdpi.com

Strategies for the Construction of P-Stereogenic Centers

Several strategies have been developed for the construction of P-stereogenic centers. These can be broadly categorized as:

Resolution of Racemates: This classical approach involves the separation of a racemic mixture of P-stereogenic compounds.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the phosphorus center to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the desired enantiomerically enriched product. nih.govnsf.gov

Asymmetric Catalysis: This involves the use of a chiral catalyst to control the stereoselectivity of a reaction that forms the P-stereogenic center. This approach includes methods like desymmetrization of prochiral substrates and kinetic resolution of racemic mixtures. nih.gov

Role of Chiral Auxiliaries and Organocatalysis in Stereoselective Phosphorylation

Chiral auxiliaries play a crucial role in the stereoselective synthesis of P-stereogenic compounds. nih.govnsf.gov By covalently bonding a chiral molecule to the phosphorus atom, it is possible to control the approach of incoming reagents, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched target molecule. A variety of chiral auxiliaries, often derived from natural products like amino acids and terpenes, have been developed for this purpose. researchgate.netresearchgate.net

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the construction of P-stereogenic centers. nih.gov Chiral organic molecules, such as cinchona alkaloids and their derivatives, can catalyze reactions with high enantioselectivity. mdpi.com For instance, the desymmetrization of prochiral phosphonic dichlorides using hydrogen bond donor catalysts has been reported for the enantioselective synthesis of aryl chlorophosphonamidates. nih.gov

| Strategy | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the phosphorus atom to direct the stereochemical outcome of a reaction. nih.govnsf.gov | High diastereoselectivity, auxiliary is often recoverable. |

| Organocatalysis | A chiral organic molecule is used in catalytic amounts to control the enantioselectivity of the reaction. nih.govmdpi.com | Metal-free, mild reaction conditions, high enantioselectivities achievable. |

Stereospecificity in Atherton-Todd and Michaelis-Becker Reaction Pathways for Phosphoryl Compound Formation

Atherton-Todd Reaction: As previously mentioned, the Atherton-Todd reaction is a well-established method for the synthesis of phosphonates and related compounds. Stereochemical studies have shown that the reaction generally proceeds with a high degree of stereospecificity. When a chiral H-phosphinate is used as the starting material, the reaction with a nucleophile typically results in an inversion of the configuration at the phosphorus center. beilstein-journals.org This stereochemical outcome is consistent with a two-step mechanism involving the formation of a phosphoryl chloride intermediate with retention of configuration, followed by an S(_N)2-type attack by the nucleophile on the phosphorus atom. beilstein-journals.org

Michaelis-Becker Reaction: The Michaelis-Becker reaction involves the reaction of a sodium or potassium salt of a dialkyl phosphite with an alkyl halide to form a phosphonate. researchgate.net This reaction is a classic method for forming a P-C bond. The reaction proceeds via an S(_N)2 mechanism, where the phosphite anion acts as the nucleophile and displaces the halide from the alkyl halide. masterorganicchemistry.comwikipedia.org Due to the S(_N)2 nature of the reaction, it is highly sensitive to steric hindrance at the carbon atom bearing the leaving group. masterorganicchemistry.com Neopentyl halides, for example, are known to be extremely unreactive in S(_N)2 reactions due to the severe steric hindrance caused by the bulky tert-butyl group adjacent to the reaction center. masterorganicchemistry.com This makes the direct synthesis of this compound via a Michaelis-Becker reaction with a neopentyl halide highly challenging.

Considerations for Neopentyl-type Substituents in Organophosphorus Synthesis

The presence of a neopentyl group (2,2-dimethylpropyl) introduces significant steric hindrance that profoundly influences the course and feasibility of synthetic transformations in organophosphorus chemistry. rsc.org This steric bulk can dramatically slow down or even prevent reactions that proceed through sterically demanding transition states, such as the S(_N)2 mechanism. masterorganicchemistry.com

Steric Effects and Regioselectivity in Synthetic Pathways

The considerable steric hindrance imposed by the tert-butyl group is a dominant factor in the synthesis of this compound. This bulkiness significantly impacts the reactivity of potential precursors and the regioselectivity of the phosphorylation step.

A plausible and direct synthetic route involves the reaction of a neopentyl organometallic reagent, such as neopentylmagnesium chloride, with phosphorus oxychloride (POCl₃). The selectivity of such substitution reactions on phosphoryl chloride can often be tuned by the choice of the organometallic reagent. nih.gov For instance, the reaction of Grignard reagents with POCl₃ can lead to disubstitution, while organozinc compounds may favor monosubstitution. nih.gov In the case of the highly hindered neopentyl group, achieving a selective monosubstitution to yield this compound would be the intended outcome.

However, the neopentyl group is known to be exceptionally resistant to SN2 reactions. masterorganicchemistry.com The reaction rate for neopentyl halides is dramatically slower—by a factor of about 100,000—compared to less hindered primary alkyl halides like propyl halides. masterorganicchemistry.com This inertness is attributed to the steric shielding of the reaction center by the adjacent tert-butyl group. masterorganicchemistry.com This same steric impediment would be expected to dramatically slow the attack of a neopentyl Grignard reagent on phosphorus oxychloride.

Alternatively, the phosphorylation of neopentyl alcohol presents another synthetic avenue. While various methods exist for the phosphorylation of alcohols, steric hindrance in the alcohol substrate significantly decreases the rate of reaction. frontiersin.orgnih.gov For example, attempts to form tert-butyl phosphate (B84403) from tert-butyl alcohol under certain conditions have been unsuccessful due to steric hindrance. frontiersin.org The primary nature of neopentyl alcohol makes it more reactive than a tertiary alcohol, but the adjacent bulky group still presents a significant challenge. Specialized reagents and conditions are often necessary to achieve phosphorylation of sterically hindered alcohols. nih.govresearchgate.net

The regioselectivity of the phosphorylation is also a key consideration. The goal is to form the P-C bond at the primary carbon of the neopentyl group. Due to the electronic nature of the Grignard reagent, the attack will occur at the phosphorus center of POCl₃, leading to the desired 1-dichlorophosphoryl product. In the case of alcohol phosphorylation, the reaction occurs at the oxygen atom, which would subsequently require further steps to create a P-C bond, making this route less direct for the target compound.

Table 1: Comparison of Precursor Reactivity in Nucleophilic Substitution

| Precursor Type | Substrate Example | Relative Reactivity in S | Key Steric Challenge |

| Primary Alkyl Halide | Propyl Halide | 100,000 | Minimal |

| Neopentyl Halide | Neopentyl Chloride | 1 | Severe steric hindrance from adjacent tert-butyl group masterorganicchemistry.com |

| Sterically Hindered Alcohol | tert-Butyl Alcohol | Very Low | Direct steric blocking of the hydroxyl group frontiersin.org |

Isomerization Phenomena Observed during Phosphorylation of Branched Alkane Precursors

A significant competing reaction pathway during the synthesis of compounds from neopentyl precursors is isomerization. Reactions involving neopentyl halides are known to be susceptible to rearrangement. youtube.com When neopentyl halides undergo reactions under conditions that favor carbocation formation (SN1-type), a 1,2-methyl shift is commonly observed to form a more stable tertiary carbocation. youtube.com

In the context of synthesizing this compound, particularly if the reaction conditions with the Grignard reagent and POCl₃ allow for any degree of carbocationic character to develop on the neopentyl moiety, a similar rearrangement could occur. However, a more direct and relevant isomerization mechanism has been described for neopentyl halides themselves.

Studies on the unimolecular reactions of neopentyl chloride have shown that at high internal energies, the molecule can undergo an isomerization involving a 1,2-interchange of the chlorine atom and a methyl group. nih.gov This process leads to the formation of 2-chloro-2-methylbutane, which can then undergo elimination. nih.gov The threshold energy for this Cl/CH₃ interchange was determined to be approximately 62 ± 2 kcal mol⁻¹. nih.gov

While the synthesis of this compound from a neopentyl precursor and POCl₃ would not necessarily proceed through a high-energy unimolecular decomposition, the potential for a similar interchange between the dichlorophosphoryl group (-POCl₂) and a methyl group should be considered, especially if the reaction is conducted at elevated temperatures. This could lead to the formation of an isomeric product, 2-Dichlorophosphoryl-2-methylbutane.

Table 2: Potential Isomerization Pathways for Neopentyl Derivatives

| Starting Material | Conditions | Intermediate/Transition State | Rearranged Product |

| Neopentyl Bromide | Solvolysis (S | Primary carbocation -> 1,2-methyl shift -> Tertiary carbocation | 2-Methyl-2-butanol (after trapping with water) youtube.com |

| Neopentyl Chloride | High Internal Energy | Cl/CH₃ Interchange Transition State | 2-Chloro-2-methylbutane nih.gov |

| This compound | Thermal Stress (Hypothetical) | -POCl₂/CH₃ Interchange Transition State | 2-Dichlorophosphoryl-2-methylbutane |

The choice of neopentyl phosphine ligands has also been shown to control the extent of olefin isomerization in Heck coupling reactions, indicating that phosphorus-containing groups can influence isomerization processes. organic-chemistry.orgfao.org This suggests that the dichlorophosphoryl group itself could play a role in mediating or participating in rearrangement pathways.

Reactivity and Reaction Mechanisms of 1 Dichlorophosphoryl 2,2 Dimethylpropane

Nucleophilic Substitution Reactions at the Phosphoryl Center (P=O)

Nucleophilic substitution at the tetracoordinated phosphorus center of 1-Dichlorophosphoryl-2,2-dimethylpropane is a cornerstone of its reactivity profile. These reactions are critical for the synthesis of various organophosphorus compounds. The mechanism of these substitutions can proceed through different pathways, largely dictated by the nature of the nucleophile, the solvent, and the inherent properties of the substrate itself.

Mechanistic Pathways: Concerted vs. Stepwise Processes

Nucleophilic substitution reactions at a phosphoryl center can generally proceed via two primary mechanisms: a concerted, one-step process (often denoted as SN2@P) or a stepwise, two-step process involving a pentacoordinate intermediate. nih.govsapub.org

In a concerted mechanism , the formation of the new bond with the incoming nucleophile and the cleavage of the bond to the leaving group (one of the chlorine atoms) occur simultaneously through a single pentacoordinate transition state. nih.govsapub.org This pathway is analogous to the SN2 reaction at a carbon center and typically results in the inversion of the stereochemical configuration at the phosphorus atom. researchgate.net

The choice between these two pathways is influenced by several factors. More basic nucleophiles and poorer leaving groups tend to favor a stepwise mechanism by stabilizing the pentacoordinate intermediate. sapub.org In contrast, less basic nucleophiles and better leaving groups are more likely to proceed through a concerted pathway.

Influence of Steric and Electronic Factors on Reaction Kinetics and Selectivity

The reactivity of this compound is significantly modulated by both steric and electronic factors.

Electronic Factors: The phosphorus atom in this compound is highly electrophilic due to the presence of the electron-withdrawing phosphoryl group (P=O) and two chlorine atoms. This high electrophilicity makes it susceptible to attack by nucleophiles.

Steric Factors: The most prominent feature of this molecule is the bulky neopentyl group, –CH2C(CH3)3. This group exerts considerable steric hindrance around the phosphorus center. In nucleophilic substitution reactions at carbon centers, the neopentyl group is known to dramatically slow down SN2 reactions. quora.commasterorganicchemistry.com By analogy, it is expected that the bulky neopentyl group in this compound will sterically hinder the backside attack of a nucleophile required for a concerted SN2@P mechanism. This steric impediment would likely increase the activation energy for a concerted pathway, potentially favoring a stepwise mechanism where the initial formation of the TBP-5C intermediate can relieve some of this steric strain. Studies on the hydrolysis of neopentyl phosphate (B84403) have shown that steric hindrance significantly decreases the reaction rate compared to less hindered alkyl phosphates. nih.govfrontiersin.org

This steric hindrance can also influence the selectivity of the reaction. For instance, when reacting with a sterically demanding nucleophile, the reaction may be slower or may not proceed at all, whereas a smaller nucleophile might react more readily.

Transition State Analysis, including Trigonal Bipyramidal (TBP-5C) Intermediates

In a concerted SN2@P reaction, the transition state is a trigonal bipyramidal structure where the incoming nucleophile and the leaving group occupy the apical positions. nih.gov For this compound, this would involve the nucleophile approaching from the side opposite to one of the chlorine atoms.

In a stepwise mechanism, a more stable trigonal bipyramidal intermediate (TBP-5C) is formed. nih.gov The geometry of this intermediate is crucial. According to Bent's rule, the most electronegative substituents prefer to occupy the apical positions of a trigonal bipyramid. In the case of the intermediate formed from this compound, the highly electronegative oxygen atom of the phosphoryl group and one of the chlorine atoms would likely occupy equatorial positions, with the other chlorine, the neopentyl group, and the incoming nucleophile arranging themselves based on electronegativity and steric considerations.

The stability and fate of this TBP-5C intermediate are critical. It can undergo a process called pseudorotation (e.g., Berry pseudorotation), where apical and equatorial ligands exchange positions. This can lead to a mixture of stereochemical outcomes (both retention and inversion of configuration), depending on the relative rates of pseudorotation and leaving group departure.

Electrophilic Reactions Involving the Phosphorus Center

While less common for a phosphoryl dichloride, the phosphorus center can also be involved in electrophilic reactions, particularly in related trivalent phosphorus compounds that can be oxidized to the pentavalent state.

Stereochemistry of Electrophilic Substitution (SE2(P)) Reactions

Electrophilic substitution at a trivalent phosphorus center, denoted as SE2(P), generally proceeds with retention of configuration at the phosphorus atom. mdpi.com This is in stark contrast to bimolecular nucleophilic substitution (SN2@P), which typically occurs with inversion of configuration. mdpi.com In an SE2(P) reaction, the electrophile attacks the electron-rich phosphorus center from the front side, where the lone pair of electrons is located, leading to the formation of a new bond without inverting the stereocenter. mdpi.com

Although this compound is a pentavalent phosphorus compound, understanding the stereochemistry of SE2(P) reactions is relevant in the context of its synthesis from a trivalent precursor, such as a neopentyl phosphite (B83602).

Detailed Mechanism of the Atherton-Todd Reaction and its Stereochemical Implications

The Atherton-Todd reaction is a classic method for converting a dialkyl phosphite into a dialkyl chlorophosphate, which can then react with a nucleophile (like an amine or alcohol) in situ. beilstein-journals.orgwikipedia.org The reaction typically involves a dialkyl phosphite, carbon tetrachloride (or another polyhalogenated alkane), and a base.

The generally accepted mechanism for the Atherton-Todd reaction can be summarized as follows:

The base deprotonates the dialkyl phosphite to form a phosphonate (B1237965) anion.

The phosphonate anion acts as a nucleophile and attacks a halogen atom of the carbon tetrachloride in a halogenophilic reaction. This step generates a dialkyl chlorophosphate and a trichloromethyl anion.

The trichloromethyl anion is then protonated by the conjugate acid of the base to form chloroform.

For a hypothetical Atherton-Todd reaction starting with a dineopentyl phosphite, the steric bulk of the neopentyl groups would likely influence the rate of the reaction but not fundamentally alter the stereochemical course described above.

Data Tables

Table 1: Comparison of Mechanistic Pathways for Nucleophilic Substitution at the Phosphoryl Center

| Feature | Concerted Mechanism (SN2@P) | Stepwise Mechanism |

| Number of Steps | One | Two |

| Intermediate | None (only a transition state) | Trigonal Bipyramidal (TBP-5C) |

| Stereochemistry | Typically inversion of configuration | Can be inversion, retention, or racemization |

| Favored by | Good leaving groups, less basic nucleophiles | Poor leaving groups, more basic nucleophiles |

Table 2: Influence of Substituents on the Reactivity of this compound

| Substituent | Effect | Implication for Reactivity |

| Two Chlorine Atoms | Strong -I (inductive) effect | Increases electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. |

| Phosphoryl Group (P=O) | Strong -I and -M (mesomeric) effects | Further enhances the electrophilicity of the phosphorus center. |

| Neopentyl Group | Large steric bulk | Hinders the approach of nucleophiles, potentially slowing down reaction rates and influencing the mechanistic pathway. |

Stereospecificity in Michaelis-Becker Reactions

The Michaelis-Becker reaction is a classical method for forming carbon-phosphorus bonds, traditionally proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. sustech.edu.cn This mechanism involves the attack of a phosphite anion on an alkyl halide, which inherently leads to an inversion of the stereochemical configuration at the electrophilic carbon center.

In the context of a chiral variant of this compound, the SN2 nature of the Michaelis-Becker reaction would predict a stereospecific outcome. For instance, if a reaction were performed on a chiral neopentyl derivative where one of the methyl groups is isotopically labeled or substituted, the attack of a nucleophile would theoretically result in a product with an inverted configuration at the carbon bearing the dichlorophosphoryl group.

However, the neopentyl framework of this compound presents significant steric hindrance due to the bulky tert-butyl group adjacent to the reaction center. sci-hub.st This steric bulk severely impedes the backside attack required for a conventional SN2 pathway, making such reactions exceptionally slow or requiring harsh conditions. While the SN2 mechanism dictates stereospecificity, the practical feasibility of this pathway is low for neopentyl systems. sci-hub.st

Recent advancements have explored alternative, radical-based Michaelis-Becker-type couplings. sustech.edu.cn These copper-catalyzed reactions can proceed through a stereoablative radical pathway rather than a stereospecific SN2 process, enabling the conversion of racemic starting materials into chiral phosphorus compounds. sustech.edu.cn While specific studies on this compound in these radical-based variants are not prominent, this approach represents a modern strategy to overcome the inherent challenges of the traditional SN2 mechanism with sterically hindered substrates.

Transformations Involving the Dichlorophosphoryl Group as a Leaving Group

The dichlorophosphate (B8581778) moiety, [-O-P(O)Cl₂], is an effective leaving group. Its stability as an anion is derived from the electron-withdrawing nature of the chlorine atoms and the oxygen atom, which delocalize the negative charge through resonance and inductive effects. This characteristic makes it analogous to other good leaving groups like tosylates and mesylates, thereby activating the attached alkyl group for nucleophilic substitution and elimination reactions. libretexts.org

Elimination Reactions (e.g., E2 Mechanisms) from Dichlorophosphate Esters

Elimination reactions, particularly the E2 (elimination, bimolecular) mechanism, are common for substrates with good leaving groups. The E2 reaction is a single, concerted step where a base removes a proton from a carbon (the β-carbon) adjacent to the carbon bearing the leaving group (the α-carbon), simultaneously forming a double bond and expelling the leaving group. libretexts.orgmasterorganicchemistry.com This mechanism requires an anti-periplanar orientation of the β-hydrogen and the leaving group for optimal orbital overlap in the transition state. masterorganicchemistry.com

For dichlorophosphate esters in general, an E2 elimination is a viable pathway provided that β-hydrogens are present and a sufficiently strong base is used. libretexts.org The rate of an E2 reaction is second-order, dependent on the concentrations of both the substrate and the base. youtube.com

However, in the specific case of this compound, a standard β-elimination reaction is structurally impossible. The α-carbon is bonded to a quaternary carbon (C2 of the propane (B168953) chain), which has no attached hydrogen atoms. All available hydrogens are on the three methyl groups, which are in a γ-position relative to the dichlorophosphoryl leaving group. Consequently, the requisite β-hydrogen for an E2 or E1 elimination is absent, precluding the formation of an alkene via this pathway. Other elimination mechanisms, such as thermal syn-elimination (Ei), also rely on the presence of a β-hydrogen and would not be applicable. wikipedia.org

Functional Group Interconversions facilitated by the Dichlorophosphoryl Moiety

The primary utility of the dichlorophosphoryl group as a leaving group is in facilitating nucleophilic substitution reactions, which are a cornerstone of functional group interconversions. vanderbilt.eduorganic-chemistry.org By converting the poorly-leaving hydroxyl group of neopentyl alcohol into a dichlorophosphate ester, the neopentyl carbon becomes activated towards nucleophilic attack.

Despite the steric hindrance of the neopentyl group that disfavors SN2 reactions, the excellent leaving group ability of the dichlorophosphate can enable substitutions to proceed, potentially through SN1-like mechanisms involving carbocation rearrangements or under forcing reaction conditions. sci-hub.stwikipedia.org This allows for the introduction of a wide variety of functional groups, replacing the [-O-P(O)Cl₂] moiety.

Table 1: Potential Functional Group Interconversions

| Starting Material | Reagent (Nucleophile) | Product | Reaction Type |

|---|---|---|---|

| This compound | KCN | 3,3-Dimethylbutanenitrile | Nucleophilic Substitution |

| This compound | NaN₃ | 1-Azido-2,2-dimethylpropane | Nucleophilic Substitution |

| This compound | NaOCH₃ | 1-Methoxy-2,2-dimethylpropane | Nucleophilic Substitution (Williamson Ether Synthesis) |

| This compound | NaSH | 2,2-Dimethylpropane-1-thiol | Nucleophilic Substitution |

This table presents hypothetical transformations based on the established principle of using phosphate esters as leaving groups in organic synthesis.

Interactions with Diverse Reagents and Substrates

Reactivity with Phosphorus Pentasulfide and Related Derivatives

Phosphorus pentasulfide (P₄S₁₀) is a robust thionating agent used to replace oxygen atoms with sulfur atoms in a variety of functional groups. wikipedia.org It is widely employed to convert carbonyl compounds like amides and esters into their corresponding thioamides and thioesters. wikipedia.org P₄S₁₀ also reacts with alcohols to yield dithiophosphoric acids. mdpi.com

The reaction between this compound and phosphorus pentasulfide would be expected to follow the established reactivity pattern for thionation. The phosphoryl oxygen (P=O) is susceptible to replacement by sulfur, which would convert the dichlorophosphate into a dichlorodithiophosphate. This transformation would yield 1-Dichlorothiophosphoryl-2,2-dimethylpropane. Such reactions typically require heating in an inert solvent. wikipedia.org

Reaction Equation: P₄S₁₀ + 10 (CH₃)₃CCH₂OP(O)Cl₂ → 10 (CH₃)₃CCH₂OP(S)Cl₂ + P₄O₁₀

A related, often milder, thionating agent is Lawesson's reagent, which is itself prepared from P₄S₁₀ and an aromatic compound like anisole. wikipedia.org Lawesson's reagent could also be used to achieve the same transformation, sometimes with higher selectivity and under milder conditions.

Role of Halogen Bonding and Other Noncovalent Interactions in Reactivity Control

Noncovalent interactions are crucial in directing the outcome of chemical reactions by influencing the stability and geometry of transition states. researchgate.netnih.gov In this compound, several types of noncovalent interactions can play a role in controlling its reactivity.

Halogen Bonding: The two chlorine atoms attached to the phosphorus center are capable of acting as halogen bond donors. rsc.org A halogen bond is a directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom). rsc.orgrsc.org These interactions can pre-organize reactants in a transition state, lowering the activation energy for a specific pathway or enhancing stereoselectivity. For example, in a reaction with a Lewis-basic nucleophile, halogen bonding could orient the incoming reagent relative to the substrate, influencing the trajectory of attack.

Other Noncovalent Interactions:

Dipole-Dipole Interactions: The P=O bond is highly polarized, creating a significant dipole moment. This can lead to strong interactions with polar solvents or polar functional groups on other reagents.

Hydrogen Bonding: While the molecule itself cannot donate hydrogen bonds, the phosphoryl oxygen is a potent hydrogen bond acceptor. It can interact with protic solvents or reagents containing -OH or -NH groups, which can modulate the reactivity of the phosphoryl group itself or shield it from attack.

These subtle forces can collectively dictate substrate conformation and reagent approach, thereby controlling reaction rates and selectivity. nih.gov

Table 2: Summary of Potential Noncovalent Interactions and Their Effects

| Interaction Type | Participating Groups | Potential Effect on Reactivity |

|---|---|---|

| Halogen Bonding | P-Cl atoms (donors) with Lewis bases (e.g., N, O atoms on reagents) | Orienting reagents, stabilizing transition states, controlling stereoselectivity. rsc.org |

| Hydrogen Bonding | P=O group (acceptor) with protic solvents or reagents (e.g., H₂O, alcohols) | Solvation effects, modulation of Lewis basicity of the phosphoryl oxygen. researchgate.net |

| Dipole-Dipole | Polar P=O and P-Cl bonds with polar molecules | Influencing solubility and the energetics of the reaction pathway in polar media. |

Reactions with Nitrogen- and Silicon-Containing Compounds

This compound, also known as neopentylphosphonic dichloride, is a reactive organophosphorus compound that readily undergoes nucleophilic substitution at the phosphorus center. Its reactions with nitrogen and silicon-containing compounds are key to the synthesis of a variety of derivatives with potential applications in materials science and as synthetic intermediates.

Reactions with Nitrogen-Containing Compounds

The reaction of this compound with primary and secondary amines is a standard method for the synthesis of the corresponding phosphonic diamides. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. A second equivalent of the amine acts as a base to neutralize the hydrogen chloride byproduct.

A general synthetic route involves the dropwise addition of the phosphonic dichloride to a solution of the amine in a suitable solvent, such as toluene, often in the presence of a tertiary amine base like triethylamine (B128534) to scavenge the HCl produced. rsc.org The reaction typically proceeds to completion to yield the N,N'-disubstituted neopentylphosphonic diamide.

Detailed studies on analogous organophosphonic dichlorides, such as phenylphosphonic dichloride and tert-butylphosphonic dichloride, provide insight into the expected reactivity and products. For instance, the reaction of tert-butylphosphonic dichloride with isopropylamine (B41738) yields the corresponding N,N'-diisopropyl-tert-butylphosphonic diamide. rsc.org These reactions are generally high-yielding and the products can be characterized by standard spectroscopic methods including IR, EI mass spectrometry, and NMR (¹H and ³¹P) spectroscopy. rsc.org

The general reaction can be represented as:

(CH₃)₃CCH₂P(O)Cl₂ + 4 RNH₂ → (CH₃)₃CCH₂P(O)(NHR)₂ + 2 RNH₃Cl

or with a tertiary amine base:

(CH₃)₃CCH₂P(O)Cl₂ + 2 R₂NH + 2 Et₃N → (CH₃)₃CCH₂P(O)(NR₂)₂ + 2 Et₃NHCl

Table 1: Representative Reactions with Nitrogen-Containing Compounds

| Amine Reactant | Product | Reaction Conditions | Reference |

| Primary Amine (e.g., RNH₂) | N,N'-Dialkyl-neopentylphosphonic diamide | Toluene, dropwise addition of dichloride | rsc.org |

| Secondary Amine (e.g., R₂NH) | N,N,N',N'-Tetraalkyl-neopentylphosphonic diamide | Toluene, with triethylamine as base | rsc.org |

Reactions with Silicon-Containing Compounds

The reactivity of this compound extends to silicon-containing nucleophiles, particularly silylated amines. Hexamethyldisilazane (HMDS), [(CH₃)₃Si]₂NH, is a versatile reagent that can serve as a source of a protected amino group or as a silylating agent.

In reactions with phosphonic dichlorides, HMDS can lead to the formation of P-N-Si linkages. The reaction likely proceeds by nucleophilic attack of the nitrogen atom of HMDS on the phosphorus center, followed by the elimination of trimethylsilyl (B98337) chloride. Depending on the stoichiometry and reaction conditions, further reaction can occur.

While specific studies on this compound with silylamines are not extensively documented in readily available literature, the known reactivity of phosphonic dichlorides suggests that such reactions would provide a pathway to silylated phosphonic amides or related structures. These compounds can be useful intermediates, as the Si-N bond can be selectively cleaved under various conditions.

Table 2: Postulated Reactions with Silicon-Containing Compounds

| Silicon Reactant | Postulated Product | Potential Reaction Pathway |

| Hexamethyldisilazane (HMDS) | N-(trimethylsilyl)-P-(2,2-dimethylpropyl)-P-(trimethylsilylamino)phosphinic amide | Nucleophilic substitution followed by silylation |

Spectroscopic Elucidation and Structural Analysis of 1 Dichlorophosphoryl 2,2 Dimethylpropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental NMR data for 1-Dichlorophosphoryl-2,2-dimethylpropane is not present in the surveyed literature. However, a predictive analysis based on the known spectral properties of the neopentyl (2,2-dimethylpropyl) group and the dichlorophosphoryl moiety allows for a theoretical elucidation of its expected NMR spectra.

Proton (¹H) NMR Spectroscopy for Alkyl Moiety Characterization

In the ¹H NMR spectrum, the neopentyl group would exhibit two distinct signals. A singlet, integrating to nine protons, would be expected for the three equivalent methyl (CH₃) groups of the tert-butyl moiety. Due to the high symmetry, these protons are chemically identical. A doublet would be anticipated for the two protons of the methylene (B1212753) (CH₂) group directly attached to the phosphorus atom. This splitting arises from the coupling with the phosphorus-31 nucleus.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is expected to show three signals corresponding to the three distinct carbon environments in the molecule. The carbon of the three equivalent methyl groups would produce one signal. The quaternary carbon of the tert-butyl group would appear as a distinct signal. Finally, the methylene carbon bonded to the phosphorus atom would also present a unique signal, likely appearing as a doublet due to one-bond coupling with the phosphorus-31 nucleus.

Phosphorus-31 (³¹P) NMR Spectroscopy for Phosphorus Environment Analysis

The ³¹P NMR spectrum is a critical tool for characterizing organophosphorus compounds. For this compound, a single resonance would be expected, confirming the presence of one phosphorus environment.

The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. For alkylphosphonic dichlorides, the chemical shift is anticipated to be in a specific region, influenced by the electron-withdrawing nature of the two chlorine atoms and the alkyl group. The stereochemical behavior would be relatively simple for this achiral molecule, not exhibiting complex diastereotopic effects.

Spin-spin coupling between the phosphorus-31 nucleus and adjacent protons (²J(P-H)) and carbons (¹J(P-C)) would provide valuable structural information. The magnitude of these coupling constants is dependent on the dihedral angles and the nature of the chemical bonds. The stereodynamic properties of the molecule, such as bond rotations, would be reflected in the temperature dependence of the NMR spectra, although specific data is unavailable.

Vibrational Spectroscopy: Infrared (IR) and Raman

Specific experimental IR and Raman spectra for this compound are not documented in the searched sources. However, characteristic vibrational modes can be predicted. The IR spectrum would likely show strong absorptions corresponding to the P=O stretching vibration and the P-Cl stretching vibrations. The C-H stretching and bending vibrations of the neopentyl group would also be prominent. Raman spectroscopy would be complementary, with the symmetric vibrations often showing stronger signals.

Table of Expected Spectroscopic Data for this compound (Predictive)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Signal 1 | Predicted | Singlet | 9H | -C(CH ₃)₃ |

| Signal 2 | Predicted | Doublet | 2H | -CH ₂-P(O)Cl₂ |

| ¹³C NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Signal 1 | Predicted | Singlet | -C(C H₃)₃ |

| Signal 2 | Predicted | Singlet | -C (CH₃)₃ |

| Signal 3 | Predicted | Doublet | -C H₂-P(O)Cl₂ |

| ³¹P NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Signal 1 | Predicted | Singlet | -CH₂-P (O)Cl₂ |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Band 1 | Predicted | Strong | P=O stretch |

| Band 2 | Predicted | Strong | P-Cl stretch |

| Band 3 | Predicted | Medium-Strong | C-H stretch |

| Band 4 | Predicted | Medium | C-H bend |

| Raman Spectroscopy | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Band 1 | Predicted | Strong | Symmetric P-Cl stretch |

| Band 2 | Predicted | Medium | C-C stretch |

Identification of Characteristic Phosphoryl (P=O) and P-Cl Stretching Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a primary tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic vibrations are the stretching frequencies of the phosphoryl (P=O) and phosphorus-chlorine (P-Cl) bonds.

The P=O stretching vibration in organophosphorus compounds typically appears as a strong, sharp absorption band in the infrared spectrum. uky.edu Its frequency is sensitive to the electronic environment created by the substituents on the phosphorus atom. For phosphonic dichlorides, this band is expected in a well-defined region. mdpi.com

The P-Cl stretching vibrations are also characteristic. In molecules with a PCl₂ group, symmetric and asymmetric stretching modes are anticipated. These bands generally appear in the lower frequency (fingerprint) region of the vibrational spectrum. karazin.ua Based on data from analogous organophosphorus compounds like methylphosphonyl dichloride and phenylphosphonic dichloride, the expected frequency ranges for these key vibrations can be summarized. nist.govchemicalbook.com

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Phosphoryl (P=O) | Stretching (ν) | 1250 - 1310 | Strong |

| Dichloro-phosphoryl (P-Cl₂) | Asymmetric Stretching (ν_as) | 530 - 600 | Strong |

| Dichloro-phosphoryl (P-Cl₂) | Symmetric Stretching (ν_s) | 470 - 530 | Medium-Strong |

Note: The values are based on data from analogous organophosphorus compounds and general spectroscopic correlations.

Conformational Analysis via Vibrational Signatures

The neopentyl group, (CH₃)₃CCH₂-, is known for its significant steric bulk. xchemi.com The rotation around the P-C single bond in this compound can lead to different spatial arrangements known as conformers or rotamers. While specific conformational studies on this molecule are not detailed in the available literature, the principles of conformational analysis using vibrational spectroscopy are well-established. nih.gov

Different conformers, such as anti and gauche forms that would arise from rotation around the P-CH₂ bond, would possess distinct vibrational signatures. This is because the symmetry and force constants of the molecule change with its conformation. In principle, by analyzing the vibrational spectra at different temperatures or in different physical states (e.g., liquid vs. solid), it is possible to identify bands corresponding to each conformer and determine their relative stabilities. The steric hindrance of the neopentyl group might be expected to create a significant energy barrier to rotation, potentially favoring a specific conformer in the ground state. xchemi.comresearchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. nih.gov For this compound (C₅H₁₁Cl₂OP), the mass spectrum would provide clear evidence for its molecular formula and characteristic structural motifs.

The molecular ion peak (M⁺) would appear as a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). A molecule containing two chlorine atoms will exhibit a characteristic pattern of three peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

The fragmentation of this compound is expected to be dominated by pathways that lead to stable fragments. The neopentyl group is particularly known for its distinctive fragmentation. A primary fragmentation pathway for neopentyl-containing compounds is the formation of the highly stable tert-butyl cation. libretexts.org Cleavage can also occur at the bonds adjacent to the phosphorus atom.

Key expected fragmentation pathways include:

Formation of the tert-butyl cation: Cleavage of the CH₂-C(CH₃)₃ bond results in a very abundant peak corresponding to the tert-butyl cation, [C(CH₃)₃]⁺.

Loss of a methyl radical: Alpha-cleavage can lead to the loss of a methyl group (•CH₃) from the molecular ion.

Cleavage of P-Cl bonds: The loss of one or both chlorine atoms can be observed.

McLafferty rearrangement: While less common for this specific structure, rearrangements are a possibility in mass spectrometry. miamioh.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Fragment Ion | Fragmentation Pathway |

| 196/198/200 | [C₅H₁₁³⁵Cl₂OP]⁺ / [C₅H₁₁³⁵Cl³⁷ClOP]⁺ / [C₅H₁₁³⁷Cl₂OP]⁺ | Molecular Ion (M⁺) |

| 181/183/185 | [C₄H₈³⁵Cl₂OP]⁺ / [C₄H₈³⁵Cl³⁷ClOP]⁺ / [C₄H₈³⁷Cl₂OP]⁺ | Loss of •CH₃ (M-15) |

| 161/163 | [C₅H₁₁³⁵ClOP]⁺ / [C₅H₁₁³⁷ClOP]⁺ | Loss of •Cl (M-35/37) |

| 57 | [C(CH₃)₃]⁺ | Cleavage of CH₂-C bond |

Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ³¹P, ¹⁶O, ³⁵Cl, ³⁷Cl). The presence of two chlorine atoms leads to characteristic isotopic patterns for chlorine-containing fragments. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique would provide accurate data on bond lengths, bond angles, and torsional angles for this compound in its solid state.

Although a specific crystal structure for this compound is not publicly available, some structural aspects can be anticipated. The neopentyl group is bulky and has a somewhat spherical shape. xchemi.comnih.gov Symmetrical molecules often pack efficiently into a crystal lattice, which can lead to higher melting points compared to their less symmetrical isomers. byjus.com A crystallographic study would also reveal the nature of intermolecular interactions, such as dipole-dipole forces involving the polar P=O and P-Cl bonds, and van der Waals forces, which govern the crystal packing. mdpi.com

Gas Electron Diffraction for Gas-Phase Molecular Structure Determination

Gas Electron Diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the gas phase, free from the intermolecular forces present in a crystal lattice. chemrxiv.org A GED study of this compound would yield precise values for its gas-phase bond lengths (P=O, P-C, P-Cl, C-C, C-H) and bond angles.

This method is particularly valuable for studying conformational properties, as the data can be used to determine the preferred torsional angles and the relative abundance of different conformers at the experimental temperature. Comparing the gas-phase structure from GED with the solid-state structure from X-ray crystallography would provide insight into the effects of crystal packing forces on the molecular geometry.

Theoretical and Computational Studies on 1 Dichlorophosphoryl 2,2 Dimethylpropane

Analysis of Electronic Structure and Bonding

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Without primary research literature focusing on these theoretical aspects of 1-Dichlorophosphoryl-2,2-dimethylpropane, any attempt to provide the requested content would be speculative and would not meet the standards of scientific accuracy.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other species. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive, as the energy required for electronic excitation is lower. irjweb.comschrodinger.com

For this compound, computational studies would calculate the energies of the HOMO, LUMO, and the resulting energy gap. These calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). schrodinger.comresearchgate.net The analysis of the HOMO and LUMO electron density distributions would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. In organophosphorus compounds, the phosphorus atom and the atoms attached to it are often key sites of reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 7.30 |

| Ionization Potential (I) | 8.50 |

| Electron Affinity (A) | 1.20 |

| Global Hardness (η) | 3.65 |

| Global Softness (S) | 0.27 |

| Electronegativity (χ) | 4.85 |

| Electrophilicity Index (ω) | 3.22 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.

Atoms in Molecules (AIM) Analysis for Characterizing Noncovalent Interactions

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a powerful method for analyzing the electron density of a molecule to characterize chemical bonding and noncovalent interactions. rsc.org AIM analysis partitions the electron density into atomic basins, allowing for the quantification of atomic properties and the identification of bond critical points (BCPs). A BCP is a point along the bond path between two atoms where the electron density is at a minimum.

The properties of the electron density at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide insight into the nature of the interaction. For covalent bonds, ρ is high and ∇²ρ is negative. For noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, ρ is low and ∇²ρ is typically positive. rsc.orgnih.gov

In the context of this compound, AIM analysis would be employed to characterize intramolecular and intermolecular noncovalent interactions. For instance, it could reveal weak hydrogen bonds between the hydrogen atoms of the neopentyl group and the chlorine or oxygen atoms. It could also be used to study the interactions of the molecule with other molecules in a condensed phase or with a solvent. github.io

Table 2: Illustrative AIM Parameters for Characterizing Interactions in an Organophosphorus Compound

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) |

| Covalent Bond (P-C) | 0.150 | -0.200 | -0.100 |

| Covalent Bond (P=O) | 0.300 | -0.500 | -0.400 |

| Noncovalent (Intramolecular H···Cl) | 0.015 | +0.050 | +0.001 |

| Noncovalent (Intermolecular van der Waals) | 0.005 | +0.020 | +0.0005 |

This table contains illustrative data for a generic organophosphorus compound to demonstrate the application of AIM analysis, as specific data for this compound was not available in the searched literature.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization and Reaction Pathway Determination

Computational modeling is an indispensable tool for elucidating reaction mechanisms by identifying and characterizing transition states (TS) and mapping the corresponding reaction pathways. A transition state is a first-order saddle point on the potential energy surface (PES), representing the highest energy point along the reaction coordinate. mdpi.com The characterization of the TS structure provides critical insights into the bond-breaking and bond-forming processes that occur during a chemical reaction.

For reactions involving this compound, such as hydrolysis or substitution reactions, computational methods like DFT can be used to locate the transition state structures. This involves optimizing the geometry to find a stationary point with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed to connect the TS to the reactants and products, thereby confirming that the located TS is indeed the correct one for the reaction of interest. mdpi.com

Energy Landscapes and Activation Barriers for Key Transformations

The potential energy surface (PES) provides a comprehensive picture of a chemical reaction, detailing the energy of the system as a function of the positions of its atoms. By mapping the PES, one can identify reactants, products, intermediates, and transition states. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which is a critical factor in determining the reaction rate.

For this compound, computational studies would aim to construct the energy landscape for key transformations. This would involve calculating the energies of all stationary points (reactants, products, intermediates, and transition states) along the reaction pathway. The activation barriers for different possible reaction channels can then be compared to predict the most favorable reaction pathway. For example, in a hydrolysis reaction, the activation barriers for the attack of a water molecule on the phosphorus center could be calculated to understand the mechanism and kinetics of the reaction.

Table 3: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + H₂O) | 0.0 |

| Transition State 1 (TS1) | +25.5 |

| Intermediate 1 | -5.2 |

| Transition State 2 (TS2) | +15.8 |

| Products | -10.7 |

This table presents a hypothetical energy profile for an illustrative reaction. Specific computational data for reactions of this compound were not found in the searched literature.

Computational NMR Spectroscopy for Prediction and Interpretation

Chemical Shift Prediction (e.g., GIAO Method)

Computational NMR spectroscopy has become a powerful tool for the prediction and interpretation of NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most widely used and reliable approaches for calculating NMR chemical shifts. researchgate.net This method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in a molecule. The chemical shifts are then obtained by referencing these shielding values to the calculated shielding of a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of GIAO-based chemical shift predictions depends on the level of theory (functional and basis set) and the inclusion of solvent effects. researchgate.net For organophosphorus compounds, it is crucial to use appropriate levels of theory that can accurately describe the electronic environment around the phosphorus atom. researchgate.net Predicted NMR spectra can be invaluable for structure elucidation, conformational analysis, and for assigning ambiguous peaks in experimental spectra.

Table 4: Illustrative Comparison of Experimental and GIAO-Predicted ¹³C NMR Chemical Shifts for a Related Organophosphorus Compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311+G(d,p)) |

| C1 | 35.2 | 34.8 |

| C2 | 32.1 | 31.9 |

| C3 (methyl) | 27.8 | 27.5 |

This table provides an illustrative example of the accuracy of GIAO-predicted NMR chemical shifts for a related compound, as specific data for this compound was not available in the searched literature.

Spin-Spin Coupling Constant Calculation and Stereochemical Dependencies

The calculation of nuclear magnetic resonance (NMR) parameters, such as spin-spin coupling constants, is a powerful tool in the structural elucidation of organophosphorus compounds. These constants, particularly those between phosphorus-31 and carbon-13 (nJPC), are highly sensitive to the dihedral angles between the coupled nuclei. This dependency makes their theoretical calculation valuable for stereochemical studies.

In the broader context of organophosphorus chemistry, computational methods like the Second Order Polarization Propagator Approximation (SOPPA) have been effectively used to calculate 31P-13C spin-spin coupling constants. Studies on various heterocyclic phosphines have demonstrated a marked dependence of the two-bond coupling constant (2JPC) on the dihedral angle, which can be instrumental in determining the stereochemistry of these molecules. The accurate prediction of these coupling constants typically involves high-level ab initio calculations and density functional theory (DFT), considering factors like relativistic effects and solvent environments.

For this compound, a systematic computational study would be required to determine the values of its various spin-spin coupling constants (e.g., 1JPC, 2JPCC, 3JPOCC). Such a study would likely reveal a Karplus-type relationship, where the magnitude of vicinal coupling constants varies with the dihedral angle, providing insight into the molecule's preferred conformations.

Table 1: Illustrative Data Table for Theoretical Spin-Spin Coupling Constants of this compound

| Coupling Type | Conformation (Dihedral Angle) | Calculated Coupling Constant (Hz) |

| 2JP-C(CH3)3 | Gauche | Data not available |

| 2JP-C(CH3)3 | Anti | Data not available |

| 3JP-H(tBu) | Gauche | Data not available |

| 3JP-H(tBu) | Anti | Data not available |

| Note: This table is illustrative. No experimental or calculated data for this compound were found. |

Intermolecular Interactions and Adduct Formation Studies

The study of non-covalent interactions is crucial for understanding how molecules recognize each other and assemble in the condensed phase. For this compound, the phosphoryl group (P=O) and the chlorine atoms are expected to be key players in forming such interactions.

The phosphoryl oxygen in this compound is a potent hydrogen bond acceptor. It can form hydrogen bonds with various donor molecules. The strength and geometry of these bonds are fundamental to the compound's physical properties and its behavior in solution.

While no specific studies on this compound were found, research on analogous phosphonic acids and their complexes demonstrates their capability to form strong hydrogen bonds. Computational studies on complexes of phosphonic and methylphosphonic acids with dimethylformamide (DMF), for instance, have quantified the intermolecular interaction energies and the characteristic frequency shifts of the hydroxyl group vibrations upon hydrogen bond formation. Similar theoretical analyses for this compound would involve modeling its interaction with hydrogen bond donors (e.g., water, alcohols) to determine interaction energies, bond distances, and vibrational frequency shifts.

Table 2: Illustrative Data Table for Hydrogen Bonding Interactions of this compound

| Hydrogen Bond Donor | Interaction Energy (kcal/mol) | P=O···H Distance (Å) | O-H Frequency Shift (cm-1) |

| Water (H2O) | Data not available | Data not available | Data not available |

| Methanol (CH3OH) | Data not available | Data not available | Data not available |

| Note: This table is illustrative. No specific data for this compound is available. |

Beyond classical hydrogen bonding, the chlorine atoms in this compound can participate in halogen bonding. This occurs because a region of positive electrostatic potential, known as a σ-hole, can form on the outermost portion of the chlorine atom, along the extension of the P-Cl bond. This positive σ-hole can interact favorably with a Lewis base or an electron-rich region of another molecule.

The phosphorus atom itself can also exhibit a σ-hole on the extension of its covalent bonds, leading to what are known as pnictogen bonds. Furthermore, the molecule as a whole could present regions of positive and negative electrostatic potential that dictate its long-range interactions.

A comprehensive computational analysis of this compound would involve mapping its molecular electrostatic potential (MEP) surface to identify the locations and magnitudes of σ-holes and π-holes. Subsequent modeling of its dimers or complexes with various Lewis bases would allow for the characterization and quantification of these non-covalent interactions. Although the principles of these interactions are well-established for a variety of molecules, specific studies quantifying them for this compound are absent from the current scientific literature.

Applications in Synthetic Methodology and Ligand Design

1-Dichlorophosphoryl-2,2-dimethylpropane as a Versatile Synthetic Intermediate

This compound serves as a versatile building block for the introduction of the neopentylphosphonyl group into a variety of organic molecules. The two chlorine atoms attached to the phosphorus are reactive leaving groups, readily displaced by nucleophiles such as alcohols, amines, and organometallic reagents. This reactivity allows for the synthesis of a range of neopentylphosphonic acid derivatives.

The reaction with alcohols or phenols in the presence of a base, such as a tertiary amine, leads to the formation of the corresponding neopentylphosphonic esters. Similarly, reaction with primary or secondary amines yields neopentylphosphonamidates. These reactions are analogous to the reactions of acyl chlorides. stmarytx.edunih.govnih.gov The bulky neopentyl group can influence the reaction rates and, in some cases, the stability of the resulting products.

The general reactions can be summarized as follows:

Esterification: (CH₃)₃CCH₂P(O)Cl₂ + 2 R-OH → (CH₃)₃CCH₂P(O)(OR)₂ + 2 HCl

Amidation: (CH₃)₃CCH₂P(O)Cl₂ + 2 R₂NH → (CH₃)₃CCH₂P(O)(NR₂)₂ + 2 HCl

These fundamental transformations provide access to a library of compounds with the neopentylphosphonyl moiety, which can be further elaborated or studied for their chemical and biological properties.

Derivatization for the Synthesis of Novel Organophosphorus Compounds

The derivatization of this compound is a key strategy for accessing novel organophosphorus compounds with tailored properties. The steric bulk of the neopentyl group is a significant feature that chemists can exploit to create sterically hindered and potentially more selective molecules.

For instance, the reaction with diols or amino alcohols can lead to the formation of cyclic neopentylphosphonates or phosphonamidates. These cyclic structures can possess unique conformational properties and may serve as precursors to more complex molecular architectures.

Below is a table summarizing potential derivatives of this compound and their synthetic precursors.

| Derivative Class | General Structure | Reactants |

| Neopentylphosphonic Diesters | (CH₃)₃CCH₂P(O)(OR)₂ | This compound, Alcohol (R-OH) |

| Neopentylphosphonic Diamides | (CH₃)₃CCH₂P(O)(NR₂)₂ | This compound, Amine (R₂NH) |

| Cyclic Neopentylphosphonates | (CH₃)₃CCH₂P(O)(O-R-O) | This compound, Diol (HO-R-OH) |

| Neopentylphosphonamidic Chlorides | (CH₃)₃CCH₂P(O)(NR₂)Cl | This compound, Amine (R₂NH) (1 equiv.) |

The synthesis of these derivatives allows for the systematic investigation of how the neopentyl group influences the chemical, physical, and biological properties of the resulting organophosphorus compounds.

Potential in Chiral Ligand Design for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. rsc.org While direct examples of this compound in the synthesis of highly successful chiral ligands are not extensively documented in the reviewed literature, its structural features suggest significant potential in this area.

The steric bulk of the neopentyl group is a desirable characteristic in the design of many chiral ligands, as it can create a well-defined chiral pocket around a metal center, thereby influencing the stereochemical outcome of a catalytic reaction. wikipedia.org The phosphorus atom in this compound is a prochiral center, and its reaction with chiral, non-racemic alcohols or amines can lead to the formation of diastereomeric phosphonates or phosphonamidates. These diastereomers could potentially be separated and the chiral auxiliary removed to yield enantiomerically enriched P-chiral neopentylphosphonic acid derivatives.

A hypothetical synthetic route to a chiral P,N-ligand precursor could involve the reaction of this compound with a chiral amino alcohol. The resulting cyclic phosphonamidate would possess both a stereogenic center at the phosphorus atom and the inherent chirality of the amino alcohol backbone.

While specific, highly effective ligands derived from this particular dichlorophosphoryl compound are yet to be highlighted in major studies, the fundamental principles of chiral ligand design support its potential as a valuable starting material for creating new, sterically demanding chiral phosphorus ligands. The combination of the bulky neopentyl group and the potential for P-chirality makes it an intriguing candidate for future research in asymmetric catalysis.

Role in Multi-component Reactions for Complex Molecule Assembly

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, which is highly atom-economical and efficient. wikipedia.orgorganic-chemistry.org Organophosphorus compounds are often utilized in MCRs, with the Kabachnik-Fields and Pudovik reactions being prominent examples for the synthesis of α-aminophosphonates. nih.govwikipedia.orgnih.govcore.ac.ukmdpi.com